(3-((Dibutylamino)methyl)phenyl)boronic acid
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Overview
Description
“(3-((Dibutylamino)methyl)phenyl)boronic acid” is a boronic acid derivative. Its molecular formula is C15H26BNO2, with an average mass of 263.183 Da . It is related to other boronic acids, which are commonly used in organic synthesis .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .Scientific Research Applications
Carbohydrate Recognition and Sensor Development
Boronic acids, including derivatives similar to "(3-((Dibutylamino)methyl)phenyl)boronic acid," have been recognized for their ability to complex with saccharides in neutral water, which is significant for the development of sensors and oligomeric receptors. These receptors can potentially be used for the selective recognition of cell-surface glycoconjugates, expanding the potential of boronic acids towards biomedical applications (Dowlut & Hall, 2006).
Anion Recognition
Boronic acids also function as Brønsted acid type receptors through hydrogen bonding towards various anions, acting as Lewis acid type receptors for others, forming tetrahedral adducts. This dual functionality enables arylboronic acids to recognize zwitterions of amino acids and can be used for sensing anions optically, which has implications in chemical sensing and environmental monitoring (Martínez-Aguirre & Yatsimirsky, 2015).
Optical Modulation and Material Science
Phenyl boronic acids have been used to modify the optical properties of materials such as single-walled carbon nanotubes (SWNTs), demonstrating the relationship between boronic acid structure and SWNT photoluminescence quantum yield. This has applications in creating responsive materials for various technological and biomedical applications (Mu et al., 2012).
Catalysis
Arylboronic acids, including those structurally related to "this compound," can catalyze the intramolecular dehydrative condensation of carboxylic acids. This catalytic activity is crucial for synthetic chemistry, enabling the formation of cyclic compounds and polymers under mild conditions (Sakakura et al., 2011).
Bacteria Detection
Boronic acid derivatives have been employed in the development of sensors for bacteria detection, leveraging their affinity binding to diol-groups on bacterial cell walls. This application demonstrates the potential of boronic acids in environmental monitoring and healthcare to detect bacterial contamination efficiently (Wannapob et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-[(dibutylamino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BNO2/c1-3-5-10-17(11-6-4-2)13-14-8-7-9-15(12-14)16(18)19/h7-9,12,18-19H,3-6,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJHHPMAIOOJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN(CCCC)CCCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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